2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4
Description
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a deuterated derivative of the parent compound, where four hydrogen atoms are replaced with deuterium. The core structure consists of a pentanedioic acid (glutaric acid) backbone substituted with a 4-nitro-1,3-dioxoisoindolin-2-yl group. This modification introduces isotopic labeling, which enhances stability and utility in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy. The nitro group confers electrophilic reactivity, while the dioxoisoindolinyl moiety contributes to planar aromaticity, influencing intermolecular interactions and crystallographic behavior.
Properties
Molecular Formula |
C13H10N2O8 |
|---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2 |
InChI Key |
WHGCSJYLVKPHSS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Nitro-1,3-dioxoisoindolin-2-yl Core
Step 1: Nitration of Phthalic Anhydride Derivatives
- Starting Material: Phthalic anhydride or its derivatives.
- Reaction Conditions: Nitration with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (typically 0–5°C) to selectively introduce the nitro group at the para-position relative to the anhydride moiety.
- Outcome: Formation of 4-nitrophthalic anhydride.
Step 2: Cyclization to Isoindolinone
- Reagents: L-glutamic acid or similar amino acids.
- Reaction Conditions: Heating in polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures (~85°C).
- Mechanism: Nucleophilic attack of amino groups on the anhydride, followed by intramolecular cyclization, yields the 1,3-dioxoisoindolin-2-yl structure.
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | - | 0–5°C | High | Controlled nitration to avoid poly-nitro derivatives |
| Cyclization | Amino acids (L-glutamic acid) | DMF | 85°C | ~60% | Intramolecular cyclization to isoindolinone |
| Coupling | Deuterated pentanedioic acid, EDC, DCC, DMAP | DCM or DMF | 25–50°C | Variable | Ensures deuterium incorporation |
Data Table: Summary of Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Nitration temperature | 0–5°C | |
| Cyclization temperature | 85°C | |
| Coupling solvent | DMF or DCM | , |
| Deuterium source | Deuterated pentanedioic acid | , |
| Typical yield | 60% |
Final Remarks
The synthesis of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a multi-step process requiring careful control of reaction conditions to ensure high purity and effective deuterium incorporation. The methods described are supported by recent patent literature and chemical synthesis reports, emphasizing the importance of regioselectivity and isotopic integrity in pharmaceutical intermediate production.
Chemical Reactions Analysis
Condensation to Form Imide Derivatives
The compound serves as a precursor for deuterated pharmaceuticals. For example:
-
Synthesis of Pomalidomide-d₄ :
Acid-d4 reacts with amines (e.g., aminoglutarimide) under dehydrative conditions to form the immunomodulatory drug pomalidomide-d₄ ( ). This labeled analog is critical for pharmacokinetic studies to track drug metabolism without isotopic interference.
Stability Under Reaction Conditions
-
Thermal Stability : The nitro and dioxoisoindolinyl groups remain intact under standard reaction temperatures (<100°C), as evidenced by the synthesis protocol .
-
Solvent Compatibility : Reactions are typically conducted in polar aprotic solvents (e.g., DMF, methanol), with no reported decomposition.
Spectral Characterization
-
¹H NMR (Non-Deuterated Form) : Key signals include δ 8.32 (d, J=7.9 Hz), 8.21 (d, J=7.3 Hz), and 4.88–4.82 (dd, J=3.0/10.0 Hz) .
-
Deuterated Form : Reduced intensity in proton signals corresponding to deuterated methylene groups (δ 2.35–2.20 ppm) .
Purification and Yield
Scientific Research Applications
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard for chemical identification and quantitative analysis.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.
Comparison with Similar Compounds
Derivatives with 1,3-Dioxoisoindolin-2-yl Substituents
Compounds sharing the 1,3-dioxoisoindolin-2-yl group exhibit distinct physicochemical properties based on substituents. For example:
*Assumed formula based on non-deuterated analog. †Estimated by adding 4 amu to the non-deuterated acid (~319.22 g/mol).
Key Findings :
- The deuterated target compound lacks chromophores like pyridine, resulting in unrecorded color data. Its nitro group may increase photostability compared to non-nitrated analogs.
Ester vs. Acid Derivatives
| Property | Ester Derivative | Acid Form (Target Compound) |
|---|---|---|
| Solubility | Likely lipophilic (ester groups) | Hydrophilic (carboxylic acids) |
| Reactivity | Hydrolysis to acid under basic conditions | Direct participation in ionic interactions |
| Applications | Synthetic intermediate | Isotopic labeling, metabolic studies |
The ester form serves as a precursor in synthesis, while the acid form is bioactive and suited for analytical applications.
Nitro-Containing Compounds: ANAZF
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) features a nitro group and heterocyclic azo linkages. While both ANAZF and the target compound have nitro groups, ANAZF’s azo bonds enable explosive applications, whereas the target’s carboxylic acids suggest pharmaceutical or analytical uses.
Parent Compound: Pentanedioic Acid
The unsubstituted pentanedioic acid (glutaric acid, CAS 110-94-1) has a melting point of 97–98°C and solubility in polar solvents. Substitution with the nitro-dioxoisoindolinyl group increases molecular weight by ~204 amu, reducing volatility and altering crystallization behavior.
Biological Activity
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a synthetic compound that belongs to the class of nitro-containing heterocycles. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic acid
- Molecular Formula : C13H11N1O6
- CAS Number : 340-90-9
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Antimicrobial Activity : The nitro group in the compound is known to play a crucial role in its antimicrobial properties. Nitro-containing compounds often interfere with bacterial cell wall synthesis and function.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways relevant to pathogens, such as those found in Mycobacterium tuberculosis (Mtb) .
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.
Antimicrobial Efficacy
A study evaluating the efficacy of nitro-containing compounds against Mycobacterium tuberculosis revealed that related compounds demonstrated significant potency with half-maximal effective concentrations (EC50) ranging from 0.05 to 6.86 µM . The compound's structure suggests it could share similar mechanisms of action, making it a candidate for further investigation.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while displaying limited toxicity towards normal cells. This selectivity is essential for therapeutic applications and warrants further exploration.
Case Studies
Several case studies have highlighted the biological activity of nitro-containing compounds:
- Case Study on Tuberculosis Treatment :
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell death without significantly affecting normal cells.
Data Tables
| Study Type | Target Organism/Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial Efficacy | Mycobacterium tuberculosis | 0.05 - 6.86 | Effective against both extracellular and intracellular forms |
| Cytotoxicity | Cancer Cell Lines | Varies | Selective apoptosis induction observed |
Q & A
Q. What strategies address challenges in scaling up lab-scale synthesis to pilot production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
